![molecular formula C14H10N4 B1251445 5-Phenyl-3-(2-pyridinyl)-1,2,4-triazine](/img/structure/B1251445.png)
5-Phenyl-3-(2-pyridinyl)-1,2,4-triazine
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Overview
Description
5-phenyl-3-(2-pyridinyl)-1,2,4-triazine is a member of 1,2,4-triazines.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
5-Phenyl-3-(2-pyridinyl)-1,2,4-triazine and its analogues have been synthesized for pharmacological evaluations. The focus has been on their potential as antagonists in glutamate-mediated mobilization of internal calcium, particularly in mGluR5 in vitro efficacy assays. The synthesis of these compounds and their analogues has led to identifying several potent compounds for further study (Carroll et al., 2007).
Inorganic Chemistry Applications
The compound has been studied in the context of forming complexes with Palladium(II) using ligands such as 5-phenyl-3-(2′-pyridyl)-1,2,4-triazine. These complexes have been analyzed through NMR spectroscopy, IR spectroscopy, mass spectrometry, and electrochemical measurements. This research provides insights into the potential applications of 5-phenyl-3-(2-pyridinyl)-1,2,4-triazine in inorganic chemistry and material science (Zvirzdinaite et al., 2017).
Spectrophotometric Applications
5-Phenyl-3-(2-pyridinyl)-1,2,4-triazine has been used as a chromogen in the spectrophotometric determination of iron and other reducing agents. A sulphonated derivative of this compound, referred to as PPTS, has demonstrated utility in the sensitive detection of iron in various samples (Schilt & Di Tusa, 1982).
Material Science and Electronics
The compound has found applications in material science, particularly in the synthesis of electron-transporting materials. Studies have shown that compounds containing 5-phenyl-3-(2-pyridinyl)-1,2,4-triazine exhibit favorable electronic affinity and triplet energy levels, making them suitable for use in organic light-emitting devices (Yin et al., 2016).
Structural and Molecular Analysis
The structural and molecular characteristics of derivatives of 5-phenyl-3-(2-pyridinyl)-1,2,4-triazine have been a subject of research. X-ray diffraction analysis and NMR studies have been conducted to understand the molecular structure, stability, and behavior of these compounds (Bednarek et al., 2001).
properties
Product Name |
5-Phenyl-3-(2-pyridinyl)-1,2,4-triazine |
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Molecular Formula |
C14H10N4 |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
5-phenyl-3-pyridin-2-yl-1,2,4-triazine |
InChI |
InChI=1S/C14H10N4/c1-2-6-11(7-3-1)13-10-16-18-14(17-13)12-8-4-5-9-15-12/h1-10H |
InChI Key |
PQIPAPNLNPLMLK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)C3=CC=CC=N3 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=NC(=N2)C3=CC=CC=N3 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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